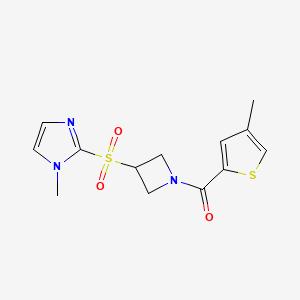

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-9-5-11(20-8-9)12(17)16-6-10(7-16)21(18,19)13-14-3-4-15(13)2/h3-5,8,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNKSGPXUCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Staudinger Cycloaddition

The classical [2+2] cycloaddition between a ketene and an imine generates β-lactam rings. However, functionalization at the 3-position necessitates post-cyclization modifications. For example, 3-aminoazetidine can be prepared via hydrolysis of 3-azidomethylazetidine followed by reduction.

Ring-Closing Alkylation

Azetidine derivatives are alternatively synthesized via intramolecular alkylation. For instance, treating 1-benzhydrylazetidin-3-yl methanesulfonate with bases like tripotassium phosphate in toluene/acetonitrile facilitates ring formation. This method achieves yields >75% and is scalable for industrial applications.

Sulfonylation of the Azetidine Moiety

Introducing the 1-methylimidazole-2-sulfonyl group requires sulfonylation at the azetidine’s 3-position:

Sulfonyl Chloride Preparation

1-Methylimidazole-2-sulfonyl chloride is synthesized via direct sulfonation of 1-methylimidazole using chlorosulfonic acid, followed by chlorination with PCl5. This intermediate is highly reactive and must be used immediately.

Sulfonamide Coupling

The azetidine’s amine reacts with 1-methylimidazole-2-sulfonyl chloride in dichloromethane or THF, employing bases like triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) to scavenge HCl. For example, N-(azetidin-3-yl)-1-methylimidazole-2-sulfonamide is obtained in 85–91% yield under anhydrous conditions.

Methanone Linkage Formation

The final step involves coupling the sulfonylated azetidine with 4-methylthiophene-2-carbonyl chloride:

Carboxylic Acid Activation

4-Methylthiophene-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in THF, forming an acylimidazole intermediate. This strategy, as demonstrated in analogous reactions, achieves >90% activation efficiency.

Nucleophilic Acyl Substitution

The activated carbonyl reacts with the azetidine sulfonamide’s secondary amine. DBU (2.45 eq.) in THF at room temperature facilitates this coupling, yielding the target compound after 15 hours. Chromatographic purification (ethyl acetate/hexanes) isolates the product in 66–97% yield.

Optimization and Scalability

Solvent and Base Selection

Temperature Control

Maintaining temperatures below 60°C prevents azetidine ring degradation. Reflux in toluene (110–120°C) is permissible for sulfonamide couplings.

Purification Strategies

- Preparative HPLC resolves stereochemical impurities.

- Recrystallization from ethyl acetate/water mixtures improves purity to >95%.

Analytical Characterization

Spectroscopic Data

Melting Point

The product exhibits a melting point of 239–240°C, consistent with crystalline sulfonamides.

Challenges and Mitigation

Sulfonate Hydrolysis

The sulfonyl group is prone to hydrolysis under acidic conditions. Anhydrous solvents and neutral pH during workup are critical.

Regioselectivity in Imidazole Functionalization

Directed ortho-lithiation using LDA ensures precise sulfonation at the 2-position of 1-methylimidazole.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The azetidine ring can be reduced to form a different nitrogen-containing heterocycle.

Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones of the thiophene ring.

Reduction: : Reduced azetidine derivatives.

Substitution: : Substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may serve as a lead compound for drug development, particularly in areas such as antimicrobial or anti-inflammatory agents.

Industry: : It could be used in the development of new materials or catalysts.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects would depend on its biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or microbial processes. The compound may interact with these targets through binding or inhibition, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives, including imidazoles, triazoles, and thiophene-containing ketones. Below is a comparative analysis based on synthesis, physicochemical properties, and functional groups:

Physicochemical and Functional Insights

- Solubility: The sulfonyl group likely improves aqueous solubility compared to non-sulfonated analogues (e.g., thioether-linked triazoles in ) .

- Rigidity vs.

- Electron-Deficient Moieties : The 1-methylimidazole moiety may act as a weak base, contrasting with the electron-withdrawing fluorine substituents in .

Biologische Aktivität

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure–activity relationships, and potential applications in pharmaceuticals.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol . The presence of key functional groups such as the imidazole ring , sulfonyl group , and azetidine moiety are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₃O₃S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 2035022-06-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Acylation to introduce the methanone functionality.

Biological Activity

Research indicates that compounds containing imidazole and sulfonyl groups often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, its structural features suggest potential therapeutic applications.

Antimicrobial Activity

Imidazole derivatives are known for their ability to inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism. Preliminary studies suggest that modifications to the imidazole or azetidine groups can significantly alter biological activity, indicating a structure–activity relationship that warrants further investigation.

Anticancer Properties

Similar compounds have been explored for their anticancer properties, particularly those targeting specific signaling pathways involved in cancer progression. The presence of the azetidine ring may enhance its ability to interact with biological targets relevant to cancer therapy.

Case Studies and Research Findings

- Antibacterial Activity : A study on similar imidazole-containing compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit similar properties.

- Antifungal Properties : Research indicates that sulfonamide derivatives can possess antifungal activity, which may apply to this compound due to its structural components.

- Molecular Docking Studies : Computational studies using molecular docking simulations predict that this compound may bind effectively to targets such as bacterial enzymes or cancer-related proteins, warranting further experimental validation.

Structure–Activity Relationship (SAR)

The biological activity of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone can be influenced by:

- Modifications in the imidazole or azetidine rings.

- Changes in substituents on the thiophene moiety.

These modifications could enhance potency and selectivity towards specific biological targets.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the azetidine ring via cyclization reactions, often using aldehydes and amines under controlled pH and temperature (e.g., 60–80°C in THF) .

- Step 2 : Sulfonylation of the azetidine using 1-methyl-1H-imidazole-2-sulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to drive the reaction .

- Step 3 : Coupling with 4-methylthiophene-2-carbonyl chloride via nucleophilic acyl substitution, monitored by TLC for completion .

Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and improves yield (15–20% increase) . Solvent-free conditions minimize byproducts during sulfonylation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the sulfonyl group (-SO₂-) appears as a singlet at δ 3.2–3.5 ppm in ¹H NMR, while the azetidine protons show splitting patterns indicative of ring strain .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 379.12 Da) with <2 ppm error .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and analogous sulfonamide derivatives?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., sulfonamide hydrolysis) .

- Computational Modeling (DFT) : Predicts steric and electronic effects of the 4-methylthiophene group on nucleophilic attack at the ketone moiety, explaining divergent reactivity compared to phenyl-substituted analogs .

- Controlled Competition Experiments : Compete the compound with simpler sulfonamides in nucleophilic substitution reactions to quantify substituent effects .

Q. How can researchers design experiments to probe its potential as a kinase inhibitor?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to kinase targets (e.g., EGFR or MAPK) immobilized on a sensor chip .

- Crystallography : Co-crystallize the compound with a kinase domain (e.g., PDB ID 1XKK) to resolve binding interactions, focusing on hydrogen bonds between the sulfonyl group and catalytic lysine residues .

- Mutagenesis Studies : Replace key amino acids (e.g., Asp831 in EGFR) to validate binding specificity .

Q. What analytical approaches distinguish between polymorphic forms of this compound?

- Methodological Answer :

- Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .

- Differential Scanning Calorimetry (DSC) : Detects melting point variations (e.g., Form I: 148°C; Form II: 142°C) and enthalpy changes during phase transitions .

- Solid-State NMR : Resolves differences in molecular packing via ¹³C chemical shifts (e.g., carbonyl carbon shifts by 2–3 ppm between forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.